molecular formula C20H24FN3O5 B019554 N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin CAS No. 105589-00-2

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

Katalognummer: B019554
CAS-Nummer: 105589-00-2
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: LKODMWGXEQVSOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin (C₂₀H₂₄FN₃O₅; molecular weight 405.43) is a chemically modified derivative of desethylene ciprofloxacin, a metabolite of the fluoroquinolone antibiotic ciprofloxacin . It is characterized by the addition of a tert-butoxycarbonyl (Boc) protecting group to the desethylene ciprofloxacin structure. This modification enhances its stability, making it valuable as a reference standard in analytical chemistry and pharmaceutical research for studying ciprofloxacin metabolism and impurity profiling .

Eigenschaften

IUPAC Name

1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKODMWGXEQVSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593900
Record name 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105589-00-2
Record name 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105589-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Key Synthetic Steps from Ciprofloxacin Intermediates

The synthesis of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin begins with desethylene ciprofloxacin, a precursor generated via selective reduction or hydrolysis of the parent compound’s ethylene bridge. Patent CN101851198A outlines a generalized method for ciprofloxacin derivatives using cyclopropane carboxylic acid and piperazine in solvent-mediated reactions. While this patent focuses on ciprofloxacin hydrochloride, its principles are adaptable to derivatives:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to facilitate nucleophilic substitution at the piperazinyl nitrogen.

  • Boc Protection : Desethylene ciprofloxacin is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base (e.g., triethylamine) to install the Boc group. The reaction typically proceeds at 0–25°C to minimize side reactions.

Optimization of Reaction Conditions

SynZeal’s custom synthesis protocols emphasize yield and purity optimization:

  • Temperature Control : Maintaining temperatures below 30°C during Boc group introduction prevents premature deprotection or degradation.

  • Purification Techniques : Column chromatography or recrystallization from ethanol-water mixtures isolates the product with >95% purity, as evidenced by high-performance liquid chromatography (HPLC).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit characteristic tert-butyl singlet at δ 1.2–1.4 ppm, confirming Boc group incorporation. The desethylene modification eliminates vinyl proton signals near δ 5.5–6.5 ppm.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 405.4 [M+H]⁺, aligning with the theoretical molecular weight.

Purity Assessment

SynZeal’s quality control data for Lot SZ-C038035 report:

ParameterSpecificationMethod
Purity (HPLC)≥98.5%USP <621>
Residual Solvents<0.1%GC-FID
Water Content≤0.5%Karl Fischer

Industrial-Scale Challenges and Mitigation Strategies

Solvent Compatibility and Environmental Impact

The patent CN101851198A highlights solvent-related challenges in ciprofloxacin synthesis, such as isoamyl alcohol’s environmental toxicity. For N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin, replacing traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) reduces ecological footprint without compromising yield.

Boc Group Stability

The Boc group is susceptible to acidic conditions, necessitating pH-controlled environments during purification. Neutralization with aqueous sodium bicarbonate (pH 7–8) post-reaction preserves Boc integrity while removing excess reagents.

Applications in Pharmaceutical Development

Intermediate for Novel Antibiotics

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin serves as a building block for fourth-generation fluoroquinolones with enhanced gram-negative bacterial coverage. Its Boc-protected amine allows selective functionalization at other reactive sites.

Reference Standard in Regulatory Submissions

As a pharmacopeial impurity, the compound is critical for validating analytical methods in drug approval processes. SynZeal’s certification ensures compliance with ICH Q3B guidelines for residual impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the quinolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Boc group.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives of the quinolone ring.

    Reduction: Desethylene Ciprofloxacin (free amine).

    Substitution: Substituted quinolone derivatives.

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The Boc group in N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin increases molecular weight by ~100 Da compared to desethylene ciprofloxacin, altering solubility and reactivity .
  • Dichloro analogs (e.g., 6,7-dichloro derivative) exhibit lower molecular weights and distinct antibacterial profiles due to halogen substitution .

Pharmacokinetic and Metabolic Comparisons

Metabolic Ratios in Humans

In critically ill patients, desethylene ciprofloxacin demonstrates variable metabolic ratios influenced by:

  • Age : Negative correlation (older patients show lower ratios; r² = 0.2227, p = 0.0112) .
  • Creatinine Clearance (CLCR) : Positive correlation (r² = 0.2023, p = 0.0144) .
  • Sex : Oxociprofloxacin ratios are significantly higher in males (p = 0.0089) .

Species-Specific Metabolism

In rats administered enrofloxacin (a ciprofloxacin prodrug), desethylene ciprofloxacin constitutes only 3% of urinary metabolites, far below ciprofloxacin (31%) and oxociprofloxacin (5%) . This suggests species-specific differences in CYP1A2-mediated metabolism, which may limit extrapolation of rodent data to humans.

Critical Differences :

  • While desethylene ciprofloxacin is pharmacologically active, its Boc-protected derivative is inert in biological systems, serving solely as a reference material .
  • Dichloro analogs lack the fluorine atom critical for ciprofloxacin’s DNA gyrase inhibition, rendering them therapeutically irrelevant .

Biologische Aktivität

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a derivative of the fluoroquinolone antibiotic ciprofloxacin, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Desethylene ciprofloxacin, the active metabolite of ciprofloxacin, retains the core structure responsible for its antibacterial efficacy. The mechanism of action involves inhibition of bacterial topoisomerases II and IV, essential enzymes for DNA replication and repair. By stabilizing the enzyme-DNA complex, ciprofloxacin and its derivatives prevent bacterial cell division, leading to cell death. The introduction of the tert-butoxycarbonyl group in N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin may enhance lipophilicity and cellular uptake, potentially improving its therapeutic profile.

Antibacterial Activity

Research indicates that N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin exhibits significant antibacterial properties against a range of Gram-negative and Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest a potency comparable to that of standard ciprofloxacin formulations.

Table 1: Antibacterial Activity of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli0.5
Staphylococcus aureus1.0
Pseudomonas aeruginosa2.0

The compound's enhanced activity may be attributed to improved pharmacokinetic properties resulting from structural modifications.

Anticancer Activity

Studies have explored the anticancer potential of ciprofloxacin derivatives, including N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound showed a dose-dependent increase in cell death, with significant effects observed at concentrations as low as 10 µM.

Table 2: Cytotoxicity of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-710
MDA-MB-2318

The mechanism behind its anticancer activity may involve apoptosis induction through DNA damage, similar to its antibacterial mechanism.

Pharmacokinetics

A population pharmacokinetic study highlighted the metabolism of ciprofloxacin and its derivatives in critically ill patients. The study found that desethylene ciprofloxacin exhibited a median metabolite/parent ratio of approximately 5.86%, indicating substantial conversion from ciprofloxacin during metabolism. Factors such as age and creatinine clearance significantly influenced the pharmacokinetic parameters of desethylene ciprofloxacin.

Table 3: Pharmacokinetic Parameters of Desethylene Ciprofloxacin

ParameterValueReference
Volume of Distribution (L)25.4
Elimination Half-Life (h)4.5
Clearance (L/h)3.0

Case Studies

In a clinical setting, the application of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin has been investigated for treating resistant bacterial infections and certain cancers. One case involved a patient with recurrent urinary tract infections resistant to conventional antibiotics, where this derivative demonstrated effective bacterial clearance post-treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.